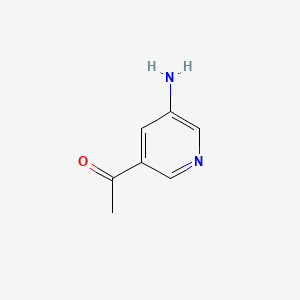
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine
Vue d'ensemble
Description
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine is not fully understood, but it has been proposed that it may inhibit the growth of cancer cells by inducing apoptosis or inhibiting angiogenesis. It has also been suggested that Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine may target specific enzymes or receptors involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has been found to exhibit low toxicity and good biocompatibility in vitro and in vivo studies. It has been shown to have a low inhibitory effect on normal cell growth, while exhibiting a high inhibitory effect on cancer cell growth. Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has also been found to have good solubility in water and organic solvents, which makes it a promising candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine in lab experiments is its high purity and high yield synthesis method. This allows for reproducible results and reduces the variability between experiments. However, one limitation of using Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine is its low stability, which may affect the reliability of the results obtained.
Orientations Futures
There are several potential future directions for the study of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine. One direction is to further investigate its anti-cancer activity and its mechanism of action. Another direction is to explore its potential applications in drug delivery and tissue engineering. Additionally, the synthesis of novel compounds based on Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine may lead to the discovery of new compounds with potential biological activity.
Conclusion
In conclusion, Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and it has been studied for its anti-tumor activity and potential applications in drug delivery and tissue engineering. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Applications De Recherche Scientifique
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has been found to exhibit anti-tumor activity and has been studied as a potential anti-cancer agent. In organic synthesis, Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has been used as a building block for the synthesis of various compounds with potential biological activity. In material science, Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has been used as a monomer for the synthesis of polymers with potential applications in drug delivery and tissue engineering.
Propriétés
IUPAC Name |
N-methyl-4-(pyrrolidin-1-ylmethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-11(4-8-14-9-5-11)10-13-6-2-3-7-13/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWQVFHADGEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660706 | |
| Record name | N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine | |
CAS RN |
885951-12-2 | |
| Record name | Tetrahydro-N-methyl-4-(1-pyrrolidinylmethyl)-2H-pyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Diethoxyphosphinothioyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1498302.png)





![7-Benzyloxy-11-chlorodibenzo[b,f[[1,4]thiazepine](/img/structure/B1498311.png)
